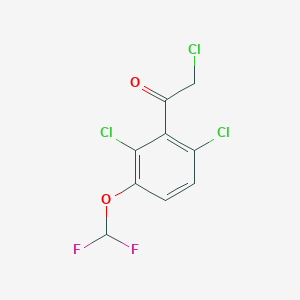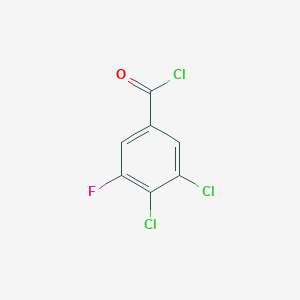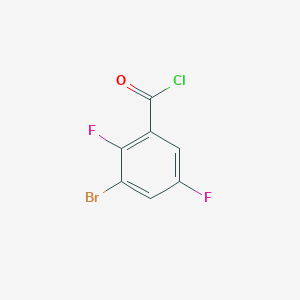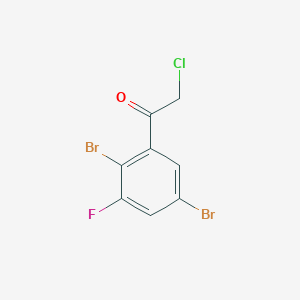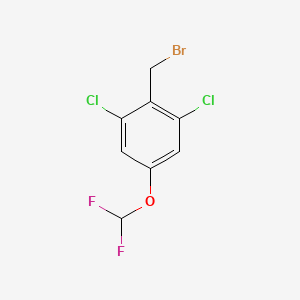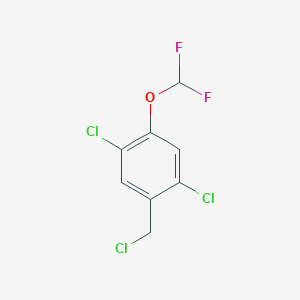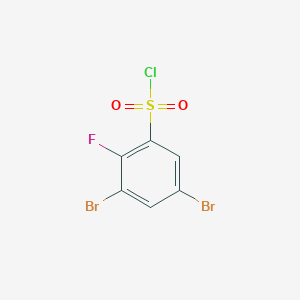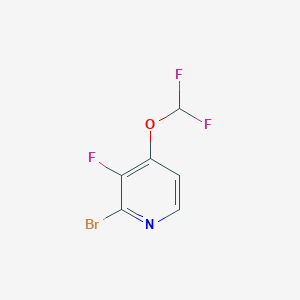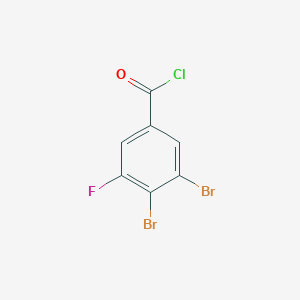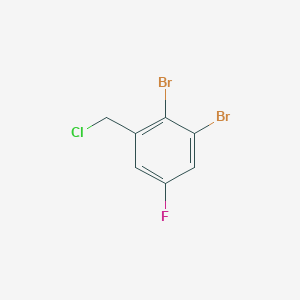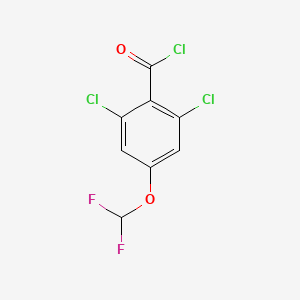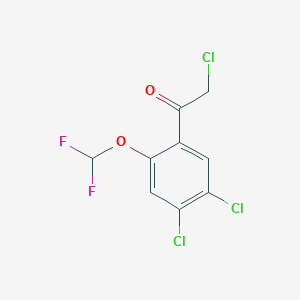
4',5'-Dichloro-2'-(difluoromethoxy)phenacyl chloride
Vue d'ensemble
Description
4’,5’-Dichloro-2’-(difluoromethoxy)phenacyl chloride is an organic compound with the molecular formula C14H8Cl2F2O2. It is a white to off-white crystalline powder with a melting point of 92-96°C. This compound is widely used in scientific experiments as a photoaffinity label and a photolabile protecting group for peptides and proteins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’,5’-Dichloro-2’-(difluoromethoxy)phenacyl chloride typically involves the reaction of 4’,5’-Dichloro-2’-(difluoromethoxy)benzoyl chloride with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The reaction mixture is then heated to reflux, and the product is purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of 4’,5’-Dichloro-2’-(difluoromethoxy)phenacyl chloride involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
4’,5’-Dichloro-2’-(difluoromethoxy)phenacyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phenacyl derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction typically results in the formation of alcohols or alkanes.
Applications De Recherche Scientifique
4’,5’-Dichloro-2’-(difluoromethoxy)phenacyl chloride has diverse applications in scientific research, including:
Chemistry: Used as a photoaffinity label to study molecular interactions and binding sites.
Biology: Employed as a photolabile protecting group for peptides and proteins, allowing for controlled release of active molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a tool for studying enzyme mechanisms.
Industry: Utilized in the synthesis of various organic compounds and as an intermediate in the production of pharmaceuticals
Mécanisme D'action
The mechanism of action of 4’,5’-Dichloro-2’-(difluoromethoxy)phenacyl chloride involves its ability to form covalent bonds with target molecules upon exposure to light. This photolabile compound releases the active molecule when irradiated with ultraviolet light, allowing for precise control over the timing and location of the release. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
2’,4’-Dichloro-5’-(difluoromethoxy)phenacyl chloride: Similar in structure but differs in the position of the chlorine and difluoromethoxy groups.
4’,5’-Dichloro-2’-(difluoromethoxy)acetophenone: Similar but lacks the chloride group, making it less reactive in substitution reactions.
Uniqueness
4’,5’-Dichloro-2’-(difluoromethoxy)phenacyl chloride is unique due to its dual functionality as both a photoaffinity label and a photolabile protecting group. This dual functionality allows for versatile applications in various fields of research, making it a valuable tool for scientists.
Propriétés
IUPAC Name |
2-chloro-1-[4,5-dichloro-2-(difluoromethoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl3F2O2/c10-3-7(15)4-1-5(11)6(12)2-8(4)16-9(13)14/h1-2,9H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULXWAMCRSIGRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)OC(F)F)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl3F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


